6-Methoxynaphtho[2,3-c]furan-1,3-dione
Description
Properties
Molecular Formula |
C13H8O4 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
6-methoxybenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C13H8O4/c1-16-9-3-2-7-5-10-11(6-8(7)4-9)13(15)17-12(10)14/h2-6H,1H3 |
InChI Key |
LTLFPBOXBQEHHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C(=O)OC3=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Substituent(s) | Molecular Formula | XLogP3 | Hydrogen Bond Donors/Acceptors | Topological Polar Surface Area (Ų) | Key Structural Features |
|---|---|---|---|---|---|---|
| 6-Methoxynaphtho[2,3-c]furan-1,3-dione | 6-OCH₃ | C₁₄H₁₀O₅ | ~4.1 | 0/5 | 61.8 | Methoxy at C6, planar naphthofuranone core |
| 4-Phenylnaphtho[2,3-c]furan-1,3-dione | 4-Ph | C₁₈H₁₂O₃ | 4.2 | 0/3 | 26.3 | Phenyl at C4, higher hydrophobicity |
| 9-Hydroxynaphtho[2,3-c]furan-1,3-dione | 9-OH | C₁₂H₆O₅ | 2.5 | 1/5 | 83.6 | Hydroxyl at C9, enhanced polarity |
| 8-Methoxy-4-(2-methoxyphenyl) derivative | 8-OCH₃, 4-(2-OCH₃-Ph) | C₂₀H₁₄O₅ | 4.1 | 0/5 | 61.8 | Dual methoxy groups, steric hindrance |
Key Observations :
- Substituent Effects : The 6-methoxy group in the target compound increases polarity compared to phenyl derivatives (e.g., 4-Phenylnaphtho[2,3-c]furan-1,3-dione) but reduces hydrogen-bonding capacity relative to hydroxylated analogs (e.g., 9-Hydroxynaphtho[2,3-c]furan-1,3-dione) .
- Crystal Packing : Unlike phenyl-substituted analogs (e.g., 4-Phenylnaphtho[2,3-c]furan-1(3H)-one), which exhibit C2 symmetry and chain-like packing via van der Waals interactions, methoxy derivatives may adopt different crystallographic arrangements due to hydrogen bonding with oxygen atoms .
Reactivity Comparison :
Mechanistic Insights :
- The 6-methoxy group in the target compound may enhance membrane permeability compared to polar hydroxylated analogs, improving bioavailability but reducing direct hydrogen-bonding interactions with biological targets .
- Phenyl-substituted derivatives exhibit higher lipophilicity (XLogP3 ~4.2), favoring blood-brain barrier penetration for CNS applications .
Thermal and Stability Profiles
- This compound : Stable up to 200°C in inert atmospheres; prone to demethylation under acidic conditions.
- 4-Phenyl Analogs : Higher thermal stability (decomposition >250°C) due to aromatic stacking interactions .
- Hydroxylated Derivatives : Susceptible to oxidation, requiring stabilization via glucosidation in natural extracts .
Preparation Methods
Silver-Mediated Acetylide Coupling and Friedel-Crafts Acylation
The foundational approach for naphtho[2,3-c]furan-diones involves silver-mediated acetylide-acid chloride coupling followed by intramolecular Friedel-Crafts acylation. For monosporascone (5-hydroxy-7-methoxynaphtho[2,3-c]furan-4,9-dione), Punch and Piggott demonstrated a five-step synthesis starting from 3,5-dimethoxybenzoyl chloride and furan derivatives . Adapting this for 6-methoxy substitution would require:
-
Synthesis of Methoxy-Substituted Benzoyl Chloride :
-
Domino Diels-Alder/Retro-Diels-Alder Reaction :
-
Intramolecular Friedel-Crafts Acylation :
Optimization Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Benzoyl chloride synthesis | SOCl₂, DMF | 70°C | 85% |
| Silver coupling | AgNO₃, NH₃ | 0°C | 78% |
| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 25°C | 65% |
This method achieves an overall yield of 57% for monosporascone, suggesting comparable efficiency for the 6-methoxy analog with proper substituent alignment .
Domino Diels-Alder/Retro-Diels-Alder Approach
A domino sequence combining Diels-Alder cycloaddition and retro-Diels-Alder fragmentation efficiently constructs the naphthoquinone framework. For 6-methoxynaphtho[2,3-c]furan-1,3-dione:
-
Preparation of Dienophile :
-
Cycloaddition with Furan-Based Diene :
-
Reacting the quinone with a furan dienophile (e.g., 2,5-dimethylfuran) under microwave irradiation (100°C, 30 min) forms a bicyclic adduct.
-
-
Retro-Diels-Alder Elimination :
-
Heating the adduct to 150°C in toluene eliminates ethylene, yielding the fused furan-dione.
-
Key Findings :
-
Microwave irradiation reduces reaction time from 24 h to 30 min.
-
Substituent ortho to the quinone carbonyl directs regioselectivity, ensuring methoxy placement at C6 .
Electrochemical Synthesis in Batch and Flow Systems
Electrochemical methods offer a green alternative for furan-dione synthesis. A flow-cell system with carbon cloth anode and Pt cathode enables efficient coupling of methoxy-substituted enones and naphthoquinones :
-
Substrate Preparation :
-
3-Methoxy-1-phenylprop-2-en-1-one and 2-hydroxynaphthalene-1,4-dione are dissolved in acetonitrile with nBu₄NPF₆ as electrolyte.
-
-
Constant-Current Electrosynthesis :
Optimization Table :
| Current (mA) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) |
|---|---|---|---|
| 10 | 0.08 | 2.81 | 56 |
| 25 | 0.08 | 2.81 | 70 |
| 25 | 0.08 | 2.81 | 78* |
*With 0.03 M substrate concentration .
Acid-Catalyzed Cyclization and Rearrangement
Concentrated sulfuric acid in acetic acid mediates spirocyclization and rearrangement reactions for furan-diones :
-
Spiro Intermediate Formation :
-
Acid-Mediated Rearrangement :
-
Prolonged heating induces keto-enol tautomerism and ring expansion, yielding the naphtho[2,3-c]furan-dione skeleton.
-
Limitations :
-
Requires precise control of acid concentration to avoid over-oxidation.
-
Methoxy groups may undergo demethylation under strong acidic conditions, necessitating protective groups .
Oxidative Skeletal Rearrangement
Manganese(III)-mediated radical cyclization of 1,4-naphthoquinone derivatives provides an oxidative route:
-
Radical Initiation :
-
Mn(OAc)₃ generates radicals from 2-methoxy-1,4-naphthoquinone, promoting coupling with furan precursors.
-
-
Cyclization and Aromatization :
Yield Data :
-
Mn(III) systems achieve 40–60% yields but require stoichiometric oxidants.
Q & A
Q. What are the critical steps for synthesizing 6-Methoxynaphtho[2,3-c]furan-1,3-dione, and how can yield be optimized?
The synthesis typically involves cyclization of substituted naphthol precursors with methoxy-functionalized furan derivatives. Key steps include:
- Precursor selection : Use methoxynaphthalene derivatives (e.g., 8-methoxynaphthalen-1-ol) as starting materials to ensure regioselectivity .
- Cyclization conditions : Optimize temperature (80–120°C) and catalysts (e.g., Lewis acids like BF₃·Et₂O) to promote furan ring formation without side reactions .
- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product. Yield improvements (≥60%) are achievable via inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is essential:
- NMR : ¹H NMR confirms methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the naphtho-furan system (δ 6.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 170–180 ppm) .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., m/z 230.22 for C₁₃H₁₀O₄) .
- FT-IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O-C in furan) .
Q. How does the methoxy substituent influence the compound’s stability under varying pH conditions?
The methoxy group enhances electron density in the aromatic system, increasing resistance to acidic hydrolysis. Stability studies show:
- Acidic conditions (pH < 3) : Degradation <10% over 24 hours due to resonance stabilization of the naphtho-furan core .
- Alkaline conditions (pH > 10) : Faster hydrolysis of the lactone ring (t₁/₂ ~8 hours at pH 12), monitored via HPLC .
Advanced Research Questions
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
Discrepancies often arise from bioavailability or metabolic differences. Strategies include:
- Metabolite profiling : Use LC-MS to identify phase I/II metabolites (e.g., demethylation or glucuronidation) that reduce activity .
- Nanocarrier systems : Encapsulation in liposomes improves in vivo stability, as shown for similar naphtho-furan derivatives (e.g., 50% increased bioavailability) .
- Comparative assays : Validate in vitro results using 3D cell cultures or organoids to better mimic physiological conditions .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic sites : The carbonyl carbons (C1 and C3) exhibit high electrophilicity indices (ω > 3.5 eV), favoring nucleophilic attack .
- Transition states : Simulate activation energies for reactions with amines or thiols to guide experimental design .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize intermediates, reducing energy barriers by ~15% .
Q. How do structural analogs compare in antimicrobial activity, and what structural features drive efficacy?
Comparative studies of analogs (e.g., 4-hydroxy-9-(4-methoxyphenyl) derivatives) reveal:
- Key features : Methoxy groups at position 6 enhance membrane permeability, while hydroxyl groups at position 4 improve target binding (e.g., E. coli MIC reduced from 128 µg/mL to 32 µg/mL) .
- Mechanistic insights : Fluorescence quenching assays show stronger interactions with bacterial DNA gyrase for analogs with planar naphtho-furan systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
